molecular formula C12H11N3O B2659293 N-Methyl-N-(pyridin-4-yl)isonicotinamide CAS No. 1617537-44-6

N-Methyl-N-(pyridin-4-yl)isonicotinamide

Cat. No.: B2659293
CAS No.: 1617537-44-6
M. Wt: 213.24
InChI Key: MPXOWCNRRJNHIT-UHFFFAOYSA-N
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Description

N-Methyl-N-(pyridin-4-yl)isonicotinamide: is an organic compound with the molecular formula C12H11N3O It is a derivative of isonicotinamide, featuring a pyridine ring substituted at the 4-position with a methyl group and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(pyridin-4-yl)isonicotinamide typically involves the reaction of pyridine-4-carboxylic acid with N-methylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, along with efficient purification techniques, are employed to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methyl-N-(pyridin-4-yl)isonicotinamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF) as solvent.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: N-Methyl-N-(pyridin-4-yl)amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-Methyl-N-(pyridin-4-yl)isonicotinamide is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and coordination complexes. Its ability to form stable complexes with metal ions makes it valuable in catalysis and materials science .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It exhibits biological activity that can be harnessed for developing new therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation .

Industry: The compound’s stability and reactivity make it suitable for use in the development of advanced materials, including polymers and coatings. It is also investigated for its potential in electronic applications due to its ability to form conductive complexes .

Mechanism of Action

The mechanism of action of N-Methyl-N-(pyridin-4-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymatic pathways, depending on its structural modifications. It may also interact with nucleic acids, influencing gene expression and cellular functions .

Comparison with Similar Compounds

  • N-(pyridin-4-yl)isonicotinamide
  • N-Methyl-N-(pyridin-3-yl)isonicotinamide
  • N-Methyl-N-(pyridin-2-yl)isonicotinamide

Comparison: N-Methyl-N-(pyridin-4-yl)isonicotinamide is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and binding properties. Compared to N-(pyridin-4-yl)isonicotinamide, the methyl group in this compound enhances its lipophilicity and may improve its ability to cross biological membranes. The position of the methyl group also affects the compound’s electronic properties, making it distinct from its isomers .

Properties

IUPAC Name

N-methyl-N-pyridin-4-ylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-15(11-4-8-14-9-5-11)12(16)10-2-6-13-7-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXOWCNRRJNHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=NC=C1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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